molecular formula C12H15N3O2 B13032929 tert-Butyl 2-amino-1H-benzimidazole-6-carboxylate CAS No. 62754-23-8

tert-Butyl 2-amino-1H-benzimidazole-6-carboxylate

Cat. No.: B13032929
CAS No.: 62754-23-8
M. Wt: 233.27 g/mol
InChI Key: SXEIINBWQHDSBT-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-1H-benzimidazole-6-carboxylate is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a tert-butyl group, an amino group, and a carboxylate group attached to the benzimidazole ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-1H-benzimidazole-6-carboxylate typically involves the reaction of 2-aminobenzimidazole with di-tert-butyl dicarbonate. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide. The reaction proceeds smoothly at room temperature, yielding the desired product in good yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-amino-1H-benzimidazole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

tert-Butyl 2-amino-1H-benzimidazole-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-1H-benzimidazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-amino-1H-benzimidazole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

62754-23-8

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

tert-butyl 2-amino-3H-benzimidazole-5-carboxylate

InChI

InChI=1S/C12H15N3O2/c1-12(2,3)17-10(16)7-4-5-8-9(6-7)15-11(13)14-8/h4-6H,1-3H3,(H3,13,14,15)

InChI Key

SXEIINBWQHDSBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=C(C=C1)N=C(N2)N

Origin of Product

United States

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